molecular formula C16H15ClN4O B2823522 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 1181484-46-7

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide

Cat. No.: B2823522
CAS No.: 1181484-46-7
M. Wt: 314.77
InChI Key: ZCZUFLXDFIJESQ-UHFFFAOYSA-N
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Description

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide is a useful research compound. Its molecular formula is C16H15ClN4O and its molecular weight is 314.77. The purity is usually 95%.
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Biological Activity

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antifungal, antitubercular, anticancer, and anti-inflammatory effects, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a cyano group, contributing to its biological activity. The molecular formula is C13H12ClN5OC_{13}H_{12}ClN_5O.

Antifungal and Antitubercular Activity

Research indicates that derivatives of this compound exhibit significant antifungal and antitubercular properties. For instance, studies have shown that 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrate potent activity against various pathogenic fungi and Mycobacterium tuberculosis H37Rv.

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundFungal Strain TestedMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans5 µg/mL
Compound BAspergillus niger10 µg/mL
Compound CMycobacterium tuberculosis20 µg/mL

These findings suggest that the pyrazole scaffold can be optimized for enhanced antifungal and antitubercular activity .

Anticancer Activity

The anticancer potential of this compound has also been investigated. The compound exhibits cytotoxic effects against various cancer cell lines, including lung (H460), colon (HT-29), and liver (SMMC-7721) cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
H46015
HT-2912
SMMC-772118

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Properties

In addition to its antifungal and anticancer effects, the compound has shown anti-inflammatory properties. Molecular docking studies suggest that it interacts with key inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

Table 3: Inhibition of Pro-inflammatory Cytokines

CytokineInhibition (%)
TNF-alpha75
IL-665
IL-1beta70

Such findings highlight the compound's multifaceted biological activity, making it a candidate for treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific biological targets. Molecular docking studies reveal binding affinities with enzymes involved in fungal cell wall synthesis and cancer cell proliferation pathways.

Case Studies

Recent studies have focused on the synthesis of various derivatives of this compound to enhance its biological activity. For example, a study demonstrated that modifying the substituents on the pyrazole ring significantly improved antifungal efficacy against resistant strains of fungi.

Properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c1-11(2)20-16(22)13(8-18)7-12-9-19-21(10-12)15-5-3-14(17)4-6-15/h3-7,9-11H,1-2H3,(H,20,22)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZUFLXDFIJESQ-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CN(N=C1)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CN(N=C1)C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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